4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group, a propan-2-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto acids or esters, followed by hydrolysis and subsequent functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include alcohols or aldehydes.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in medicinal chemistry.
Uniqueness: 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-hydroxy-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)9-3-5(10)6(8-9)7(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
KLXCVTMEDLFSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)O |
Origin of Product |
United States |
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